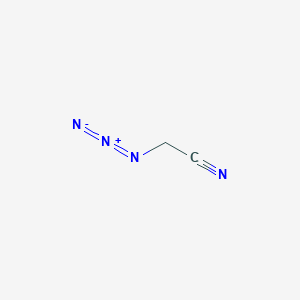

2-Azidoacetonitrile

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-Azidoacetonitrile involves a diazotransfer reaction . This reaction is established for oligoribonucleotides of different lengths and secondary structures . The robustness of the approach was further demonstrated for RNAs containing multiple 2-azido moieties and for RNAs containing other sensitive modifications such as thiouridine or methylated nucleobases with a positive charge .

Molecular Structure Analysis

The molecular formula of 2-Azidoacetonitrile is C2H2N4 . Its molecular weight is 82.064 Da . The structure of 2-Azidoacetonitrile can be analyzed using various techniques, including X-ray diffraction and electron diffraction .

Chemical Reactions Analysis

The photochemical and thermal decompositions of 2-Azidoacetonitrile have been studied . The first step of both types of decompositions is N2 elimination and formation of closed shell singlet nitrene . Afterwards, the nitrene tends to rapidly rearrange into formimidoyl cyanide (HNCHCN) . As both reactions progress, the imine isomerizes into formimidoyl isocyanide (HNCHNC) .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Azidoacetonitrile include a boiling point of approximately 139.87°C and a density of 1.1694 (rough estimate) . Its refractive index is estimated to be 1.6260 .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Summary of the Application

2-Azidoacetonitrile is used as an important intermediate in organic synthesis. Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds. In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis .

Methods of Application

In organic synthesis, acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile. Additionally, the cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates •CN or •CH2CN radicals .

Results or Outcomes

The use of acetonitrile in organic synthesis has led to the development of new methods for the synthesis of a variety of important compounds, including nitrogen-containing compounds or nitrile-containing compounds .

Matrix-Isolation FTIR Spectroscopy

Summary of the Application

2-Azidoacetonitrile is studied by matrix-isolation FTIR spectroscopy in solid neon, argon, and nitrogen .

Methods of Application

In matrix-isolation FTIR spectroscopy, the IR spectra calculated using the density-functional theoretical method are discussed in comparison with the experimental data .

Results or Outcomes

The strongest absorption is observed for both compounds in the regions of asymmetric and symmetric stretches of the N3 azide group. Strong band splittings in the N3 asymmetric stretch region can be most likely explained by very strong Fermi resonances with the CN stretch and combinations and overtones of the numerous lower-frequency vibrational modes .

Electrochemical Conversions

Summary of the Application

2-Azidoacetonitrile is used in the field of electrochemical conversions due to its good conductivity and environmentally friendly features .

Methods of Application

In electrochemical conversions involving acetonitrile, it is used as a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

Results or Outcomes

The use of acetonitrile in electrochemical conversions has led to the development of new methods for the synthesis of a variety of important compounds .

Synthesis of Various Heterocycles

Summary of the Application

2-Azidoacetonitrile is used in the synthesis of various heterocycles .

Methods of Application

Organic azides such as 2-Azidoacetonitrile are used in intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed reaction conditions to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .

Results or Outcomes

The use of organic azides in the synthesis of various heterocycles has led to the development of new methods for the synthesis of a variety of important compounds .

Pharmaceutical Research

Summary of the Application

2-Azidoacetonitrile could potentially be used in pharmaceutical research, particularly in drug discovery, development, evaluation, and regulatory approval . It might be used as an excipient or active substance in drug formulation .

Methods of Application

The specific methods of application in pharmaceutical research would depend on the particular study or experiment being conducted. It could involve various techniques such as preformulation, drug delivery and targeting, formulation design, engineering, and processing, pharmacokinetics, pharmacodynamics, and pharmacogenomics .

Results or Outcomes

The outcomes of using 2-Azidoacetonitrile in pharmaceutical research could potentially lead to the development of new drugs or therapies. However, specific results or outcomes would depend on the particular study or experiment .

Chemical Industry

Summary of the Application

2-Azidoacetonitrile could potentially be used in the chemical industry, particularly in the development of new materials or technologies . It might be used as a raw material or intermediate in various chemical processes .

Methods of Application

The specific methods of application in the chemical industry would depend on the particular process or technology being developed. It could involve various techniques such as synthesis, catalysis, or other chemical reactions .

Results or Outcomes

The outcomes of using 2-Azidoacetonitrile in the chemical industry could potentially lead to the development of new materials or technologies. However, specific results or outcomes would depend on the particular process or technology .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-azidoacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N4/c3-1-2-5-6-4/h2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUAUNWBTJIQRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394262 | |

| Record name | 2-azidoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azidoacetonitrile | |

CAS RN |

57707-64-9 | |

| Record name | NSC176004 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-azidoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

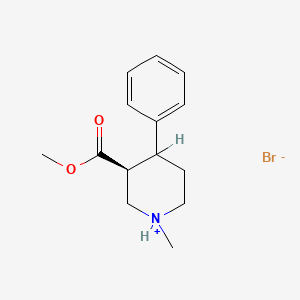

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Trifluoromethyl)phenyl]butan-2-one](/img/structure/B3053947.png)

![1,4-Dioxaspiro[4.5]decane-6-acetic acid, ethyl ester](/img/structure/B3053948.png)

![(1r,8r,9s,10r,14s)-13-Ethyl-17-ethynyl-17-hydroxy-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-1-yl acetate(non-preferred name)](/img/structure/B3053954.png)